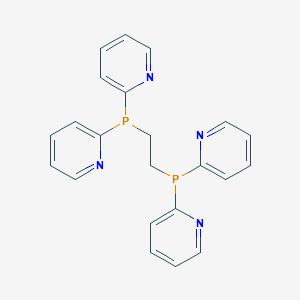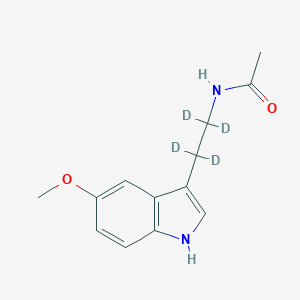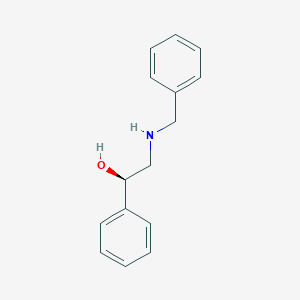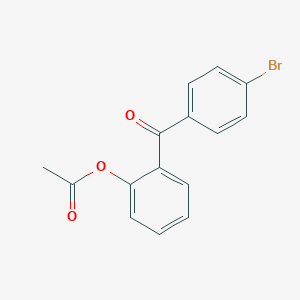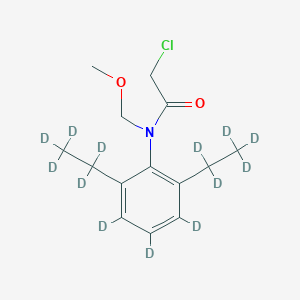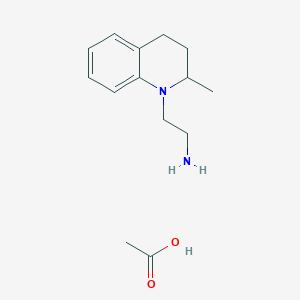
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate involves the reaction of 2-methyl-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation.
Another area of research is its anti-cancer properties. Studies have shown that 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate can induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propiedades
Número CAS |
102259-71-2 |
|---|---|
Nombre del producto |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
acetic acid;2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;1-2(3)4/h2-5,10H,6-9,13H2,1H3;1H3,(H,3,4) |
Clave InChI |
RVUZYQTZWOCHAE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
SMILES canónico |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
Sinónimos |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



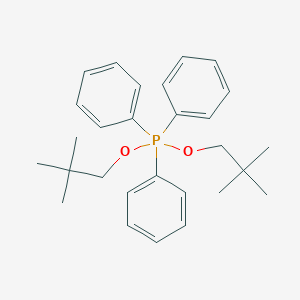
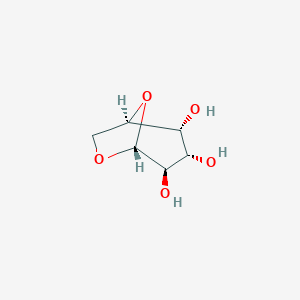
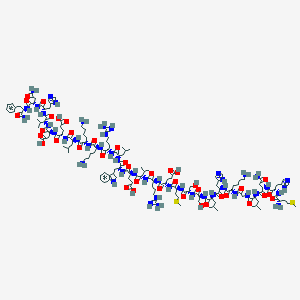
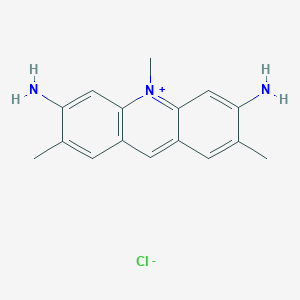
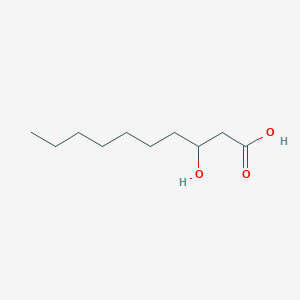
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
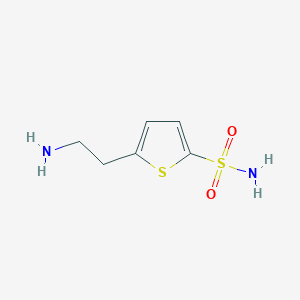
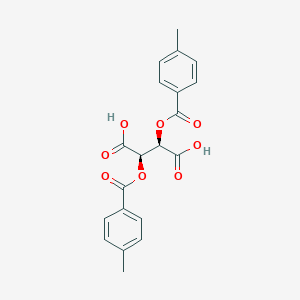
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
